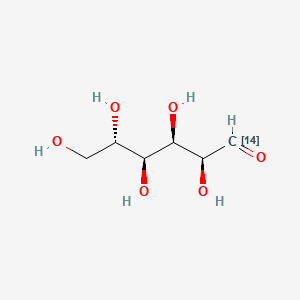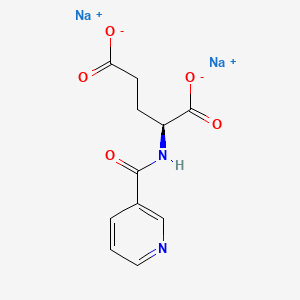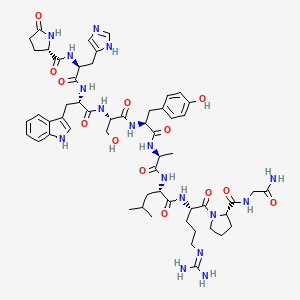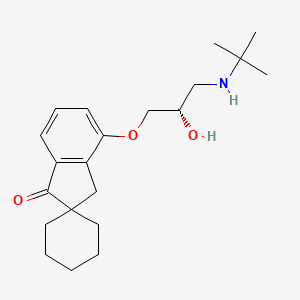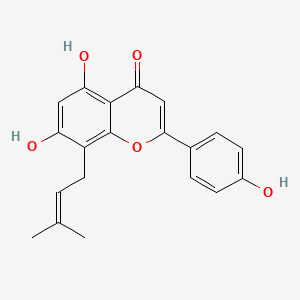
Licoflavone C
描述
Licoflavone C is an isoprenoid-based flavonoid compound isolated from the roots of Glycyrrhiza inflata . It possesses antioxidant and antifungal activities , and is known to have a protective effect against chromosome damage induced by certain substances in cultured human peripheral lymphocytes .
Synthesis Analysis
The total synthesis of Licoflavone C has been accomplished . The key synthetic steps include aldol/oxa-Michael/dehydration sequence reactions to assemble the tricyclic core, Claisen rearrangement and Schenck ene reaction to construct the key intermediate, and selective substitution or elimination of tertiary allylic alcohol to obtain natural compounds .Molecular Structure Analysis
Licoflavone C has a molecular weight of 338.35 and its formula is C20H18O5 . It is an isoprenoid-based flavonoid compound .Chemical Reactions Analysis
Licoflavone C is synthesized through a multi-step reaction with 4 steps . The synthesis involves various reactions such as aldol/oxa-Michael/dehydration sequence reactions, Claisen rearrangement, Schenck ene reaction, and selective substitution or elimination .Physical And Chemical Properties Analysis
Licoflavone C has a molecular weight of 338.35 and its formula is C20H18O5 . It is stable if stored as directed and should avoid strong oxidizing agents .科学研究应用
Genotoxicity Attenuation in Cancer Therapy
Licoflavone C (LFLC), a naturally occurring prenyl-flavone extracted from Genista ephedroides, has been identified as a protective agent against chromosome damage induced by cancer drugs like mitomycin C and daunorubicin in cultured human peripheral lymphocytes. This finding highlights the potential of LFLC in reducing the genotoxicity of certain anticancer drugs, thus contributing to safer chemotherapy regimens (Scarpato et al., 2008).
Anti-Ulcer Effects and Mechanism
Licoflavone has demonstrated significant anti-ulcer effects, particularly by regulating inflammation mediators and amino acid metabolism. This discovery emphasizes its potential therapeutic use in treating gastric ulcers. The study utilized a combination of metabolomics and gene technology to elucidate the molecular mechanisms of licoflavone's action, offering a deeper understanding of its pharmacological properties (Yang et al., 2017).
Estradiol-Antagonistic Activity
Licoflavone C exhibits estradiol-antagonistic activity, indicating its potential use in conditions associated with estrogen dysregulation. This property was identified through a yeast-based estrogen receptor assay, suggesting the importance of licoflavone C in the field of endocrine research (Pinto et al., 2008).
Antibacterial and Antifungal Activities
The compound has shown notable antibacterial and antifungal activities, particularly against pathogens like Pseudomonas aeruginosa, Escherichia coli, and various Candida species. This positions licoflavone C as a promising candidate for developing new antimicrobial agents against infectious diseases (Edziri et al., 2012).
Cytotoxicity Enhancement
The cytotoxic effects of licoflavone C have been studied, revealing its potential in enhancing the cytotoxicity of certain flavonoids. This finding is crucial for developing new therapeutic strategies in cancer treatment, especially in targeting specific cancer cell lines (Wätjen et al., 2007).
Gastric Cancer Treatment
Licoflavone A, a compound related to licoflavone C, has shown promising results in suppressing gastric cancer growth and metastasis. It achieves this by blocking the VEGFR-2 signaling pathway, highlighting its potential as a novel therapeutic agent for gastric cancer (Hongxia et al., 2022).
Antioxidant and Anti-Inflammatory Properties
Licoflavone's effects on metabolism of free radicals and expressionof p53 mRNA in liver tissues post-exercise indicate its antioxidant and anti-inflammatory properties. This research suggests that licoflavone could be beneficial in protecting liver cells from oxidative stress and apoptosis, especially in scenarios of exhaustive physical activity (Yang, 2013).
Neuroprotective Potential
Studies have shown that licoflavone C, among other prenylated flavonoids, can enhance cell viability against nitric oxide-induced cell death in neuroblastoma cells. This suggests a potential role for licoflavone C in neuroprotection, particularly in the context of neurodegenerative diseases where nitrosative stress plays a critical role (Lee et al., 2012).
Antimicrobial Activity
Licoflavone C, as part of the flavonoid class, has been studied for its antimicrobial properties. These compounds have demonstrated significant antifungal, antiviral, and antibacterial activity, indicating their potential in the development of new antimicrobial agents or treatments (Cushnie & Lamb, 2005).
c-Myc Transcription Inhibition in Cancer Treatment
Recent research has highlighted the potential of Licoflavone B, closely related to licoflavone C, in suppressing the transcription of the c-Myc protein, a crucial factor in cancer progression. This finding opens up new avenues for cancer treatment, especially in targeting specific molecular pathways in cancer cells (Liu et al., 2022).
Synergistic Effects in Anti-Inflammation and Analgesia
The combined use of licoflavone with other compounds has shown enhanced anti-inflammatory and analgesic effects. This synergistic effect suggests that licoflavone could be more effective when used in conjunction with other therapeutic agents (Xiao-jing, 2012).
Glycogen and Adipose Tissue Regulation Post-Exercise
Licoflavone's effect on RBP4 mRNA expression in glycogen and adipose tissues post-exercise suggests its role in regulating energy metabolism and improving athletic ability in rats. This indicates potential applications in sports medicine and metabolic health (Don, 2014).
Anti-Inflammatory and Antioxidant in Ulcerative Colitis
Licoflavone has shown promising results in reducing inflammation and oxidative stress in ulcerative colitis models. This property makes it a potential therapeutic agent for treating inflammatory bowel diseases and related gastrointestinal disorders (Liu et al., 2017).
Estrogenic Activity Assessment
Licoflavone C has been assessed for its estrogenic activity using a yeast reporter gene assay. The study found that licoflavone C exhibited significant estrogenic activity at certain concentrations, comparable to that shown by genistein, a well-known isoflavone. This insight into its hormone-like activity is important for understanding the potential therapeutic applications of licoflavone C in conditions related to estrogen dysregulation (Garritano et al., 2005).
Gastric Mucosa Protection in Chronic Superficial Gastritis
Licoflavone has been shown to have a protective effect on gastric mucosa in rats with chronic superficial gastritis. This effect is associated with an upregulation of serum PGE(2) level, suggesting its potential use in managing gastric mucosal injuries and related gastrointestinal conditions (Lin et al., 2013).
安全和危害
未来方向
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHCBRCXIDGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904164 | |
| Record name | Licoflavone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Licoflavone C | |
CAS RN |
72357-31-4 | |
| Record name | Licoflavone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072357314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licoflavone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOFLAVONE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQ85982ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



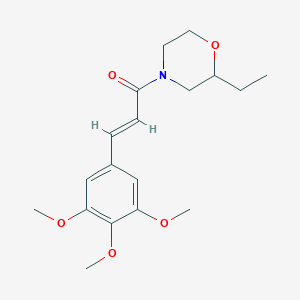
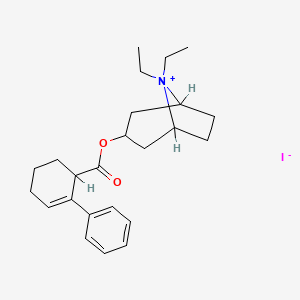
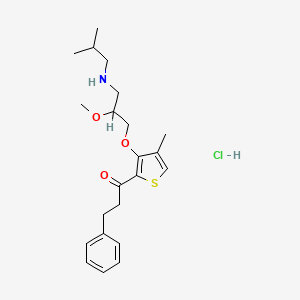
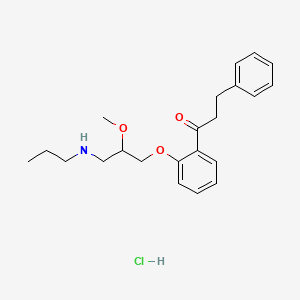
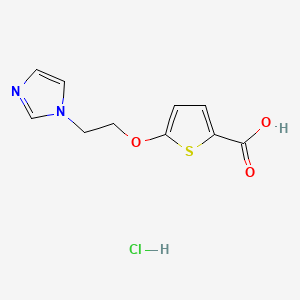
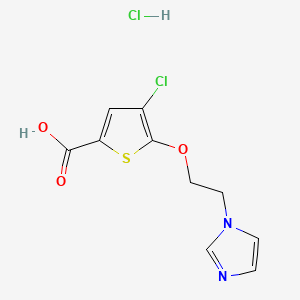
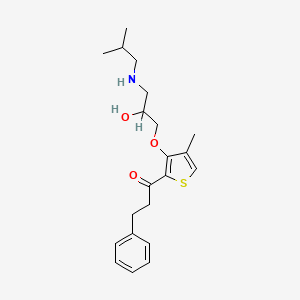
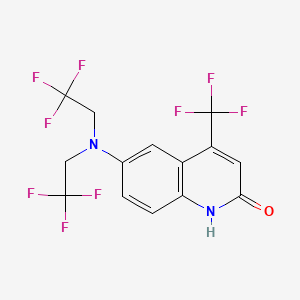
![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)
